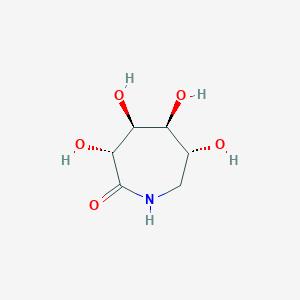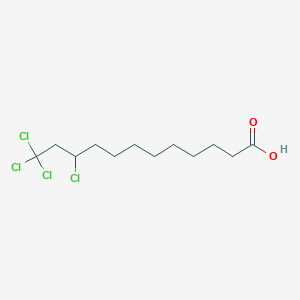
Praseodymium--zinc (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium–zinc (1/2) is a compound formed by the combination of praseodymium and zinc in a 1:2 ratio. Praseodymium is a rare-earth metal known for its unique magnetic, electrical, and optical properties, while zinc is a transition metal widely used in various industrial applications. The combination of these two elements results in a compound with distinct characteristics that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium–zinc (1/2) can be synthesized using various methods, including the sol-gel method and citrate gel coating technique. In the sol-gel method, zinc acetate dihydrate and praseodymium nitrate hexahydrate are used as precursors. The reaction involves dissolving these precursors in a solvent, followed by gelation and calcination to obtain the desired compound . The citrate gel coating technique involves the use of praseodymium oxide and zinc oxide, where the precursors are mixed and subjected to thermal treatment to form the compound .
Industrial Production Methods: Industrial production of praseodymium–zinc (1/2) typically involves high-temperature solid-state reactions. The raw materials, such as praseodymium oxide and zinc oxide, are mixed in stoichiometric ratios and heated in a furnace at elevated temperatures to facilitate the reaction. The resulting product is then cooled and processed to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Praseodymium–zinc (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, praseodymium can react with oxygen to form praseodymium oxide, while zinc can undergo oxidation to form zinc oxide .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products: The major products formed from these reactions include praseodymium oxide, zinc oxide, and various praseodymium halides, such as praseodymium chloride and praseodymium bromide .
Scientific Research Applications
Praseodymium–zinc (1/2) has a wide range of applications in scientific research, particularly in the fields of chemistry, materials science, and electronics. Some of its notable applications include:
Thermoelectric Materials: Praseodymium–zinc (1/2) is used in the development of thermoelectric materials for waste heat energy harvesting.
Photocatalysts: The compound is also employed as a photocatalyst for the degradation of pollutants under visible light.
Thin-Film Transistors: Praseodymium–zinc (1/2) is used as a stabilizer in amorphous indium zinc oxide semiconductors for thin-film transistors.
Mechanism of Action
The mechanism of action of praseodymium–zinc (1/2) involves its interaction with various molecular targets and pathways. In thermoelectric materials, the compound enhances electrical conductivity and reduces thermal conductivity, leading to improved thermoelectric performance . In photocatalytic applications, praseodymium-doped zinc oxide inhibits electron-hole recombination, thereby enhancing the optical response and photocatalytic activity of the material . In thin-film transistors, the compound acts as a stabilizer, reducing the sensitivity of the channel region to oxygen and moisture, and improving the overall performance of the transistors .
Comparison with Similar Compounds
- Praseodymium oxide (Pr6O11)
- Zinc oxide (ZnO)
- Praseodymium-doped indium zinc oxide (PrIZO)
Properties
CAS No. |
12066-85-2 |
|---|---|
Molecular Formula |
PrZn2 |
Molecular Weight |
271.7 g/mol |
IUPAC Name |
praseodymium;zinc |
InChI |
InChI=1S/Pr.2Zn |
InChI Key |
BLJPPHYCGCKCKI-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Zn].[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


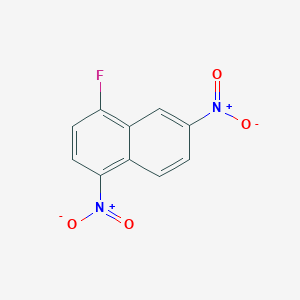
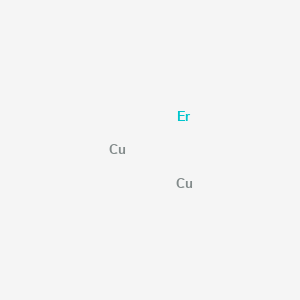

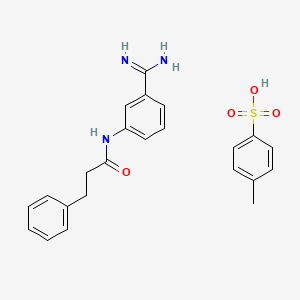
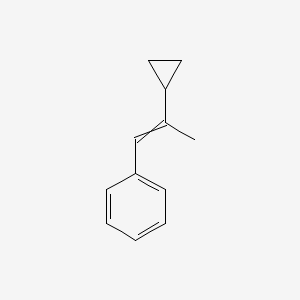
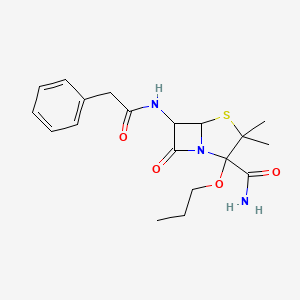
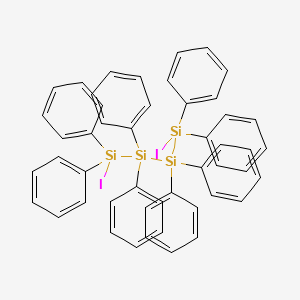

![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)

